N-{[1-(2-Methylbenzyl)piperidin-4-YL]methyl}-propan-1-amine
Overview
Description
N-{[1-(2-Methylbenzyl)piperidin-4-YL]methyl}-propan-1-amine is a useful research compound. Its molecular formula is C17H28N2 and its molecular weight is 260.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biochemical Analysis
Biochemical Properties
N-{[1-(2-Methylbenzyl)piperidin-4-YL]methyl}-propan-1-amine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the nervous system . The nature of these interactions involves the binding of the compound to the active site of the enzyme, inhibiting its activity and leading to an accumulation of acetylcholine.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to alter the expression of genes involved in neurotransmission and synaptic plasticity, thereby affecting neuronal communication and function . Additionally, it impacts cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in metabolite levels and energy production.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of cholinesterase enzymes, inhibiting their activity and preventing the breakdown of acetylcholine . This inhibition leads to an accumulation of acetylcholine, which can enhance cholinergic signaling and affect various physiological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its degradation products can have different biological activities . Long-term exposure to the compound can lead to sustained inhibition of cholinesterase enzymes and prolonged changes in cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cholinergic signaling without causing significant adverse effects. At high doses, it can lead to toxic effects, including neurotoxicity and disruption of normal cellular processes . Threshold effects have been observed, where a certain dosage level is required to achieve a noticeable biological response.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound is metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities and can influence metabolic flux and metabolite levels in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound is transported across cell membranes by specific transporters and can accumulate in certain tissues . Its localization and accumulation can affect its biological activity and function.
Subcellular Localization
This compound is localized in specific subcellular compartments, which can influence its activity and function. The compound may be directed to particular organelles or compartments through targeting signals or post-translational modifications . This subcellular localization can affect its interactions with biomolecules and its overall biological effects.
Properties
IUPAC Name |
N-[[1-[(2-methylphenyl)methyl]piperidin-4-yl]methyl]propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2/c1-3-10-18-13-16-8-11-19(12-9-16)14-17-7-5-4-6-15(17)2/h4-7,16,18H,3,8-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGMVVUKGZQGNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1CCN(CC1)CC2=CC=CC=C2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.